3,5-Dimethyl-1-adamantanemethanol

Vue d'ensemble

Description

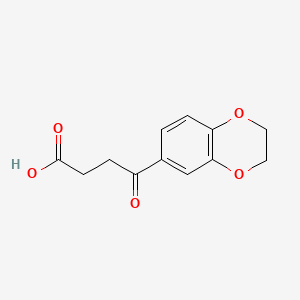

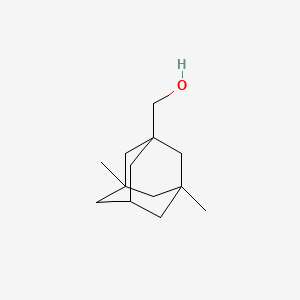

3,5-Dimethyl-1-adamantanemethanol is a chemical compound with the molecular formula C13H22O and a molecular weight of 194.32 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-adamantanemethanol consists of a hydroxymethyl group attached to a 3,5-dimethyladamantane . Adamantane is a type of diamondoid and forms a part of the structure of this compound .Physical And Chemical Properties Analysis

3,5-Dimethyl-1-adamantanemethanol has a melting point of 58-62 °C and a boiling point of 115 °C at 3mmHg . It has a density of 1.066±0.06 g/cm3 at 20 ºC 760 Torr . It is soluble in methanol .Applications De Recherche Scientifique

Catalytic Applications

Adamantane derivatives serve as co-catalysts in the co-homologation of alkanes and dimethyl ether to form larger branched alkanes. For instance, adamantane enhances hydride transfer rates to bound alkoxides from branched alkanes, facilitating the activation of C-H bonds in alkanes at lower temperatures. This process allows for the selective addition of C1 species to light alkanes, avoiding the need for carbon rejection and mitigating the formation of unsaturated by-products in the homologation of dimethyl ether or methanol (Simonetti et al., 2011). Additionally, in the presence of InI3 catalyst, adamantane increases the selectivity of the transformation of branched alkanes with methanol to produce heavier and more highly branched alkanes, serving as a hydride transfer agent and improving selectivity by minimizing side reactions such as isomerization and cracking (Bercaw et al., 2008).

Material Science

Adamantane derivatives influence the physical properties of binary mixtures, as demonstrated through measurements on densities, viscosities, refractive indices, and surface tensions of binary systems. These systems include adamantane derivatives mixed with 1-heptanol or cyclohexylmethanol. The study of these properties provides fundamental data for the optimization of new high-energy-density hydrocarbon fuels (Cao et al., 2014).

Chemical Synthesis

Adamantane derivatives are key in the synthesis of complex molecules, offering rigid frameworks that promote selective pathways in reactions. For example, the palladium complex with adamantane framework shows unprecedented selectivity in the isomerizing methoxycarbonylation of methyl oleate, highlighting the influence of the adamantyl framework on selectivity by destabilizing transition states of unselective pathways (Christl et al., 2014). Furthermore, regioselective [2+3]-cycloadditions of azomethine ylides with thioketones yield 1,3-thiazolidine derivatives, where adamantane derivatives act as critical components in the reaction, affecting the regioselectivity and the resulting molecular structure (Domagała et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

(3,5-dimethyl-1-adamantyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWLWJAOIBEWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398780 | |

| Record name | 3,5-Dimethyl-1-adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethyladamantan-1-yl)methanol | |

CAS RN |

26919-42-6 | |

| Record name | 3,5-Dimethyl-1-adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)